N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3,5-DIMETHOXYBENZAMIDE is a complex organic compound with a unique structure that combines a triazolopyrimidine core with a dimethoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring
The final step involves the coupling of the triazolopyrimidine core with 3,5-dimethoxybenzamide. This can be achieved through various coupling reactions, such as amidation, using reagents like carbodiimides or other activating agents to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to alter the oxidation state of specific functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a variety of functional groups in place of the methoxy groups.
Scientific Research Applications
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3,5-DIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as malaria and HIV
Mechanism of Action
The mechanism of action of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidines. This inhibition can disrupt the replication of certain pathogens, making it a potential candidate for antimicrobial therapy .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3,5-DIMETHOXYBENZAMIDE is unique due to the presence of both the triazolopyrimidine core and the dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H15N5O4 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C15H15N5O4/c1-8-12(14(22)20-15(18-8)16-7-17-20)19-13(21)9-4-10(23-2)6-11(5-9)24-3/h4-7H,1-3H3,(H,19,21)(H,16,17,18) |
InChI Key |
JEDPUBNHDDGAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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